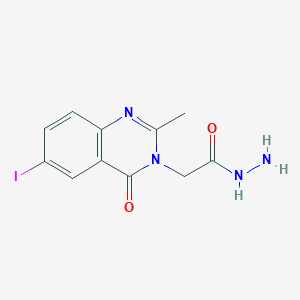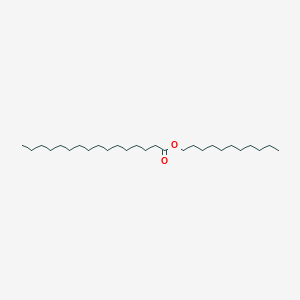
Undecyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl hexadecanoate is an aliphatic ester, specifically a fatty ester, that has been synthesized and studied for its various properties and applications. It is a colorless compound that forms crystals with a melting point of 82ºC . This compound is derived from natural sources and has been synthesized in laboratories for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl hexadecanoate can be accomplished through the utilization of microwave energy. The process involves the esterification of undecanol with hexadecanoic acid. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for the efficient mixing of reactants and the application of microwave energy. This method ensures a consistent and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Undecyl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Esterification and transesterification reactions are common, where the ester group is replaced by another ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid or base catalysts are often employed in esterification and transesterification reactions.
Major Products Formed
Oxidation: Hexadecanoic acid and undecanoic acid.
Reduction: Undecanol and hexadecanol.
Substitution: Various esters depending on the reactants used.
Scientific Research Applications
Undecyl hexadecanoate has been studied for its applications in various fields:
Chemistry: Used as a model compound in the study of esterification and transesterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of undecyl hexadecanoate involves its interaction with biological membranes. As a fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Decyl 8-hydroxyheptadecanoate
- 2,3-dihydroxypropyl hexadecanoate
Comparison
Undecyl hexadecanoate is unique due to its specific ester linkage and chain length, which confer distinct physical and chemical properties. Compared to decyl 8-hydroxyheptadecanoate and 2,3-dihydroxypropyl hexadecanoate, this compound has a higher melting point and different solubility characteristics .
Properties
CAS No. |
42232-28-0 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
undecyl hexadecanoate |
InChI |
InChI=1S/C27H54O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27(28)29-26-24-22-20-18-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
NCSMRDAYUUPTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


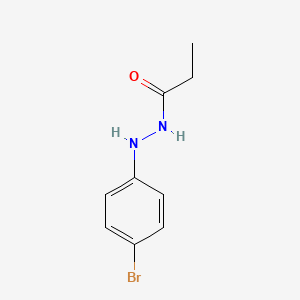

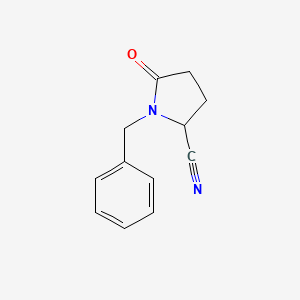
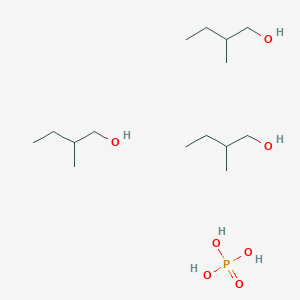
![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)
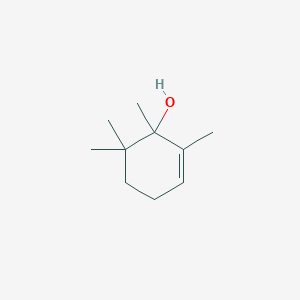
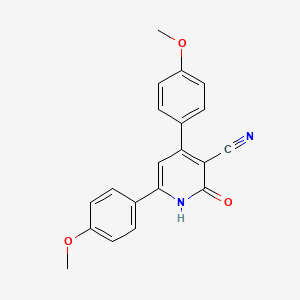
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
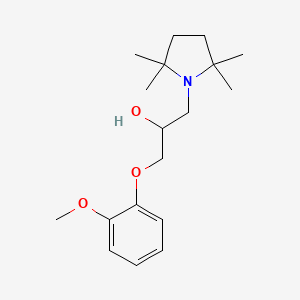

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
